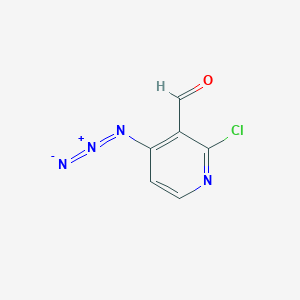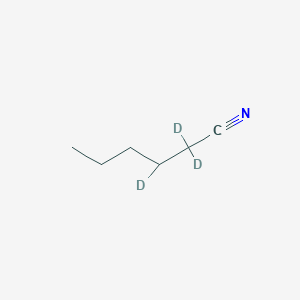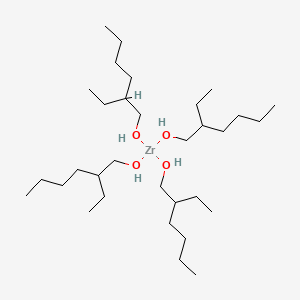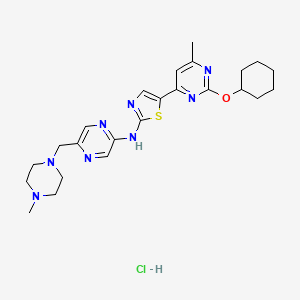
rac-Monepantel Sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" often involves multicomponent reactions, allowing for the creation of complex molecules from simpler precursors. For instance, the synthesis of related indole derivatives involves reactions such as benzylation, reduction, bromination, and specific indole syntheses like the Bischler-Möhla synthesis, which are suitable for industrial preparation due to their low cost, mild conditions, less side reactions, and high yield (Zuo, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of 4-Halo-5-hydroxyfuran-2(5H)-ones provides insight into the compound's geometry and electronic structure, aiding in the understanding of its reactivity (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Chemical reactions involving "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" and its analogs can be quite diverse, ranging from halolactonization-hydroxylation reactions to more complex cascade reactions that form functionalized derivatives. These reactions are not only important for synthesizing new molecules but also for modifying the compound's properties for specific applications. For example, the phosphine-catalyzed annulation of o-hydroxyphenyl ketones with allylic carbonates to synthesize dihydrobenzofurans and indolines showcases the versatility in forming complex structures from simpler precursors (Qin, Liu, Wang, & He, 2016).
Mécanisme D'action
Target of Action
The primary target of rac-Monepantel Sulfone is the DEG-3 subfamily of nicotinic acetylcholine receptors . This subfamily is absent in mammals, which might explain the minimal toxicity of monepantel .
Mode of Action
rac-Monepantel Sulfone acts as a positive allosteric modulator of a nematode-specific clade of nicotinic acetylcholine receptor (nAChR) subunits . It has been shown that rac-Monepantel Sulfone potentiates DEG-3/Des-2 receptors of H. contortus, acting as an agonist of the nicotinic acetylcholine receptor . This interaction produces spastic paralysis and death of the nematode .
Biochemical Pathways
rac-Monepantel Sulfone is involved in the mTOR pathway . It reduces human cancer cell line cell growth as well as phosphorylation levels of mTOR, RPS6KB1, and EIF4EBP1 in vitro and in vivo . Its major metabolite, monepantel sulfone, is understood to exert similar anticancer activity .
Pharmacokinetics
After administration, rac-Monepantel Sulfone is rapidly converted to its major metabolite, monepantel sulfone, which also has similar levels of efficacy against gastrointestinal nematodes compared to the parent compound . Short-term 5 mg/kg bw monepantel administration provides a combined steady-state trough plasma monepantel and monepantel sulfone concentration of 0.5 μM .
Result of Action
The action of rac-Monepantel Sulfone results in the reduction of mTOR pathway marker p-RPS6KB1 levels in PBMCs . This leads to a decrease in disease progression in patients with Motor Neurone Disease (MND) / Amyotrophic Lateral Sclerosis (ALS) measured by changes in ALSFRS-R .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-Monepantel Sulfone. For instance, it is recommended to handle the substance in accordance with local environmental regulations and good industrial practices . Furthermore, the substance should be stored and transported under appropriate conditions to maintain its stability .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of rac-Monepantel Sulfone involves the oxidation of rac-Monepantel to form rac-Monepantel Sulfoxide, followed by further oxidation of the sulfoxide to form the sulfone.", "Starting Materials": [ "rac-Monepantel", "Oxidizing agent (e.g. m-CPBA)", "Solvent (e.g. dichloromethane)", "Base (e.g. sodium hydroxide)", "Acid (e.g. hydrochloric acid)", "Water" ], "Reaction": [ "Dissolve rac-Monepantel in a solvent (e.g. dichloromethane) and add an oxidizing agent (e.g. m-CPBA) to the solution.", "Stir the mixture at room temperature for a period of time until the oxidation is complete.", "Add a base (e.g. sodium hydroxide) to the mixture to deprotonate the sulfoxide and form the sulfinate intermediate.", "Acidify the mixture with an acid (e.g. hydrochloric acid) to protonate the sulfinate intermediate and form the desired sulfone product.", "Extract the product with a suitable solvent (e.g. dichloromethane) and wash with water to remove impurities.", "Purify the product by recrystallization or chromatography." ] } | |
Numéro CAS |
851976-52-8 |
Nom du produit |
rac-Monepantel Sulfone |
Formule moléculaire |
C₂₀H₁₃F₆N₃O₄S |
Poids moléculaire |
505.39 |
Synonymes |
N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

